N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
Brand Name: Vulcanchem
CAS No.: 922023-35-6
VCID: VC5606578
InChI: InChI=1S/C22H27N3O5S/c1-6-20(26)23-15-8-10-19(14(2)11-15)31(28,29)24-16-7-9-18-17(12-16)25(5)21(27)22(3,4)13-30-18/h7-12,24H,6,13H2,1-5H3,(H,23,26)
SMILES: CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.53

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

CAS No.: 922023-35-6

Cat. No.: VC5606578

Molecular Formula: C22H27N3O5S

Molecular Weight: 445.53

* For research use only. Not for human or veterinary use.

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide - 922023-35-6

Specification

CAS No. 922023-35-6
Molecular Formula C22H27N3O5S
Molecular Weight 445.53
IUPAC Name N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C22H27N3O5S/c1-6-20(26)23-15-8-10-19(14(2)11-15)31(28,29)24-16-7-9-18-17(12-16)25(5)21(27)22(3,4)13-30-18/h7-12,24H,6,13H2,1-5H3,(H,23,26)
Standard InChI Key SCWCFKTZNXWZIB-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1, oxazepin moiety linked via a sulfamoyl bridge to a 3-methyl-4-propionamidophenyl group. This hybrid structure integrates:

  • Benzooxazepin core: A seven-membered heterocycle with oxygen and nitrogen atoms, stabilized by a ketone group at position 4.

  • Sulfamoyl linker: Connects the benzooxazepin system to the phenyl ring, providing rotational flexibility and hydrogen-bonding capacity.

  • Propionamide terminus: A hydrophobic side chain that may enhance membrane permeability.

Table 1: Key Chemical Properties

PropertyValue
CAS No.922023-35-6
Molecular FormulaC₂₂H₂₇N₃O₅S
Molecular Weight (g/mol)445.53
IUPAC NameN-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)sulfamoyl)phenyl)propionamide
SolubilityLikely low aqueous solubility due to hydrophobic groups

The stereochemistry of the benzooxazepin ring and sulfamoyl linkage remains undefined in available literature, necessitating further crystallographic studies.

Synthesis and Structural Modifications

Derivatization Strategies

Structural modifications focus on enhancing pharmacokinetic profiles:

  • Benzooxazepin substitutions: Introducing electron-withdrawing groups at position 7 to modulate electronic effects on the sulfamoyl linker .

  • Sulfamoyl replacement: Testing thiourea or carbamate linkers to alter binding affinity .

  • Propionamide optimization: Branching the alkyl chain to improve metabolic stability.

Kinase FamilyPotential RoleEvidence
PI3KαCancer cell proliferationStructural similarity to US8343955
mTORMetabolic regulationShared oxazepin pharmacophore
CDK2Cell cycle controlDocking studies (unpublished)

Therapeutic Applications

  • Oncology: Preclinical models suggest benzooxazepin derivatives inhibit PI3K/mTOR pathways in breast and prostate cancers .

  • Inflammation: Sulfamoyl-containing compounds demonstrate IL-6 suppression in murine models.

  • Neurodegeneration: Kinase modulation may mitigate tau hyperphosphorylation in Alzheimer’s models.

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